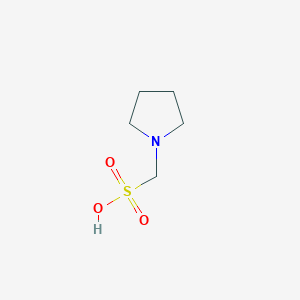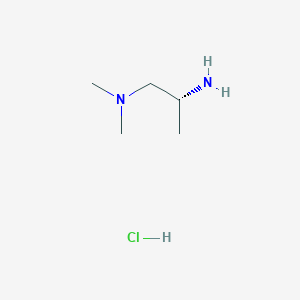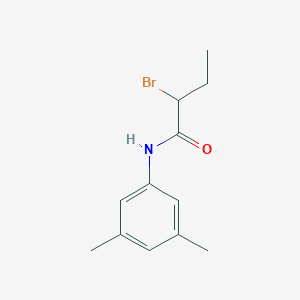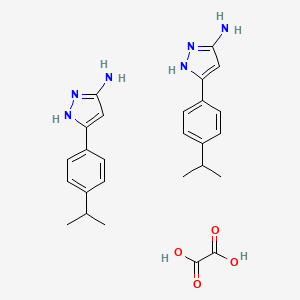![molecular formula C7H3BrClNS B12862890 6-Bromo-4-chlorobenzo[d]isothiazole CAS No. 35272-31-2](/img/structure/B12862890.png)
6-Bromo-4-chlorobenzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chlorobenzo[d]isothiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzene ring fused with an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorobenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-bromo-4-chlorobenzyl thiocyanate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chlorobenzo[d]isothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction reactions, leading to different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced isothiazole derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Bromo-4-chlorobenzo[d]isothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Catalysis: The compound and its derivatives are used as ligands in metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorobenzo[d]isothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isothiazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chlorobenzo[d]thiazole
- 4-Chlorobenzo[d]isothiazole
- 6-Bromo-4-methylbenzo[d]isothiazole
Uniqueness
6-Bromo-4-chlorobenzo[d]isothiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its biological activity and make it a versatile building block for the synthesis of complex molecules .
Properties
CAS No. |
35272-31-2 |
|---|---|
Molecular Formula |
C7H3BrClNS |
Molecular Weight |
248.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H |
InChI Key |
ZGPQXUVRBFEIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SN=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)

![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)


![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)




![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
